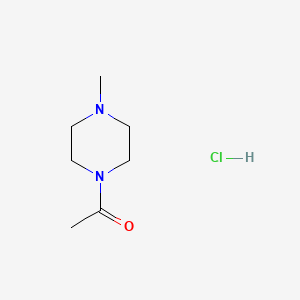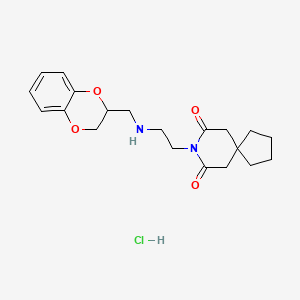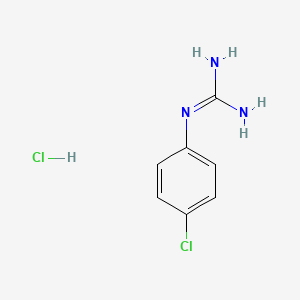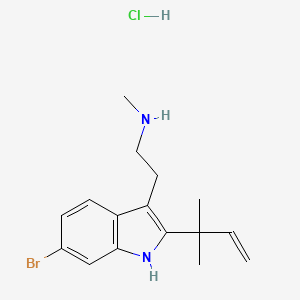
Chlorhydrate de désformylflustrabromine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de Desformylflustrabromine est un dérivé de l'alcaloïde indolique, initialement isolé du bryozoaire marin Flustra foliacea . Il est connu pour son rôle de modulateur allostérique positif des récepteurs neuronaux de l'acétylcholine nicotinique, en particulier du sous-type α4β2 . Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles dans le traitement des troubles neurologiques tels que la maladie d'Alzheimer et la douleur neuropathique .
Applications De Recherche Scientifique
Desformylflustrabromine Hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
Desformylflustrabromine Hydrochloride (dFBr) is a selective agonist of the neuronal nicotinic acetylcholine receptor (nAChR) in α4β2 neurons . The α4β2 nicotinic acetylcholine receptors (α4β2-nAChRs) are the most predominant nAChRs in the brain . They play a crucial role in cognitive processes and are involved in the pathophysiology of disorders that affect cognitive abilities, such as schizophrenia and Alzheimer’s disease .
Mode of Action
dFBr acts as a positive allosteric modulator of α4β2-nAChRs . It enhances the receptor’s response to acetylcholine, the natural ligand, by binding to a site different from the acetylcholine binding site . This modulation increases the whole cell current when co-applied with effective concentrations of acetylcholine .
Biochemical Pathways
The primary biochemical pathway affected by dFBr is the nicotinic acetylcholine receptor pathway . By potentiating the α4β2-nAChRs, dFBr enhances the flow of ions through the receptor channel, leading to increased neuronal excitability and neurotransmitter release . This can have downstream effects on various cognitive processes.
Result of Action
The potentiation of α4β2-nAChRs by dFBr has several effects at the molecular and cellular levels. It has been shown to reduce nicotine intake, compulsive-like behavior, and neuropathic pain in animal models . Furthermore, it has been found to enhance cognition . For instance, dFBr attenuated the delay-induced impairment in novel object recognition task performance and facilitated cognitive flexibility in the attentional set-shifting task in rats .
Action Environment
The action, efficacy, and stability of dFBr can be influenced by various environmental factors. Given its marine origin and its ability to cross the blood-brain barrier , it can be hypothesized that factors such as temperature, pH, and presence of other molecules could potentially impact its action.
Orientations Futures
Desformylflustrabromine Hydrochloride has been shown to have anti-addictive effects in vivo . It has also been shown to enhance cognition in rats and decrease voluntary ethanol consumption and preference in rats . These findings suggest that Desformylflustrabromine Hydrochloride could be a potential therapeutic candidate for cognitive impairment and substance abuse disorders .
Analyse Biochimique
Biochemical Properties
Desformylflustrabromine Hydrochloride selectively increases the ionic current through α4β2 in the presence of acetylcholine . It displays 14.7-fold selectivity for α4β2 over homomeric (α7) receptors . It has been found to be a positive allosteric modulator for the α2β2 subtype of neuronal nicotinic acetylcholine receptor .
Cellular Effects
Desformylflustrabromine Hydrochloride has been shown to have moderate cytotoxic effects on HCT-116 cells . It also has been found to attenuate the delay-induced impairment in novel object recognition task performance and facilitate cognitive flexibility in the attentional set-shifting task in rats .
Molecular Mechanism
Desformylflustrabromine Hydrochloride exerts its effects at the molecular level by binding in the ion channel of muscle-type nicotinic acetylcholine receptors . It also relieves the inhibition of both α2β2 and α4β2 nicotinic acetylcholine receptors by β-Amyloid (1–42) Peptide .
Temporal Effects in Laboratory Settings
The effects of Desformylflustrabromine Hydrochloride over time in laboratory settings are not extensively studied yet. It has been shown to reduce nicotine intake, compulsive-like behavior, and neuropathic pain in animal models .
Dosage Effects in Animal Models
In animal models, Desformylflustrabromine Hydrochloride has been shown to selectively reduce ethanol but not sucrose consumption in the intermittent access two-bottle choice model of voluntary ethanol consumption . It also decreased preference for ethanol in both male and female rats .
Metabolic Pathways
It is known to interact with α4β2 and α2β2 nicotinic acetylcholine receptors .
Transport and Distribution
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate de Desformylflustrabromine implique plusieurs étapes. La première étape comprend la formation du noyau indolique, suivie de la bromation et de la fonctionnalisation subséquente pour introduire les substituants souhaités . Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité .
Méthodes de production industrielle : La production industrielle du chlorhydrate de Desformylflustrabromine est réalisée par une série de réactions chimiques bien contrôlées. Le processus commence par la synthèse du noyau indolique, suivie d'étapes de bromation et de fonctionnalisation. Le produit final est purifié à l'aide de techniques telles que la cristallisation et la chromatographie pour garantir une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate de Desformylflustrabromine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de produits oxydés.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, conduisant à des produits réduits.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, conduisant à la formation de produits substitués.
Réactifs et conditions courants :
Oxydation : Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire divers produits substitués .
4. Applications de la recherche scientifique
Le chlorhydrate de Desformylflustrabromine a un large éventail d'applications dans la recherche scientifique, notamment :
5. Mécanisme d'action
Le chlorhydrate de Desformylflustrabromine exerce ses effets en agissant comme un modulateur allostérique positif des récepteurs nicotiniques de l'acétylcholine α4β2 . Cette modulation améliore la réponse du récepteur à l'acétylcholine, conduisant à une activité neuronale accrue. Les cibles moléculaires comprennent le sous-type de récepteur α4β2, et les voies impliquées comprennent la voie de signalisation cholinergique .
Composés similaires :
Flustrabromine : Un autre alcaloïde indolique ayant des effets modulateurs similaires sur les récepteurs nicotiniques de l'acétylcholine.
Desformylflustrabromine : Le composé parent sans le groupe chlorhydrate, également un modulateur des récepteurs nicotiniques de l'acétylcholine.
Unicité : Le chlorhydrate de Desformylflustrabromine est unique en raison de sa haute sélectivité et de sa puissance en tant que modulateur allostérique positif des récepteurs nicotiniques de l'acétylcholine α4β2 . Cette sélectivité en fait un outil précieux pour étudier les rôles spécifiques de ces récepteurs dans divers processus physiologiques et pathologiques .
Comparaison Avec Des Composés Similaires
Flustrabromine: Another indole alkaloid with similar modulatory effects on nicotinic acetylcholine receptors.
Desformylflustrabromine: The parent compound without the hydrochloride group, also a modulator of nicotinic acetylcholine receptors.
Uniqueness: Desformylflustrabromine Hydrochloride is unique due to its high selectivity and potency as a positive allosteric modulator of the α4β2 nicotinic acetylcholine receptors . This selectivity makes it a valuable tool for studying the specific roles of these receptors in various physiological and pathological processes .
Propriétés
IUPAC Name |
2-[6-bromo-2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2.ClH/c1-5-16(2,3)15-13(8-9-18-4)12-7-6-11(17)10-14(12)19-15;/h5-7,10,18-19H,1,8-9H2,2-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZWEAPBLKXKGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C1=C(C2=C(N1)C=C(C=C2)Br)CCNC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

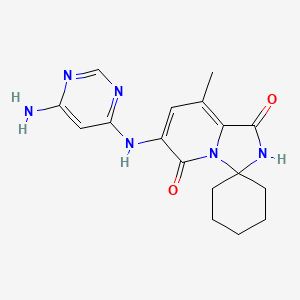
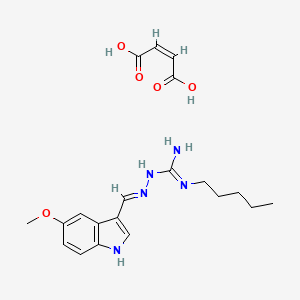
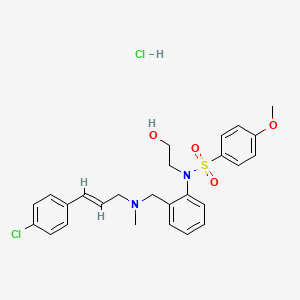
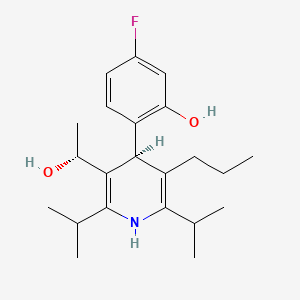


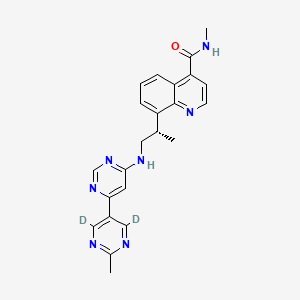

![1-{[(2S)-3-(diethylamino)-2-hydroxypropyl]amino}-4-({[(2S)-oxiran-2-yl]methyl}amino)anthracene-9,10-dione](/img/structure/B560192.png)
